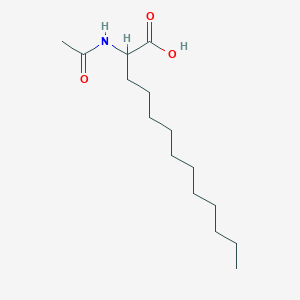
2-(Acetylamino)tridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)tridecanoic acid is a synthetic organic compound that belongs to the class of fatty acids It is characterized by the presence of an acetylamino group attached to the second carbon of a tridecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)tridecanoic acid typically involves the acetylation of tridecanoic acid. One common method is the reaction of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)tridecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tridecanoic acid derivatives.
Scientific Research Applications
2-(Acetylamino)tridecanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)tridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The acetylamino group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Tridecanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the acetylamino group.
2-Aminotridecanoic acid: Similar structure but with an amino group instead of an acetylamino group.
2-(Acetylamino)dodecanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(Acetylamino)tridecanoic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties
Biological Activity
2-(Acetylamino)tridecanoic acid, a long-chain fatty acid derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by an acetylamino group attached to a tridecanoic acid backbone, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
- Chemical Formula : C_{14}H_{27}NO_{2}
- Molecular Weight : 241.37 g/mol
- Solubility : Sparingly soluble in water, freely soluble in organic solvents like ethanol and methanol.
Pharmacological Implications
Research indicates that this compound may have applications in pharmaceuticals due to its biological activity. It is hypothesized to exhibit antimicrobial properties, potentially making it useful in treating infections caused by various pathogens.
The mechanisms through which this compound exerts its effects are not fully elucidated; however, it is believed to interact with cell membranes and influence lipid metabolism. Long-chain fatty acids are known to affect cellular signaling pathways, which may include modulation of inflammation and immune responses .
Antimicrobial Activity
A study on related compounds such as tridecanoic acid methyl ester (TAME) demonstrated significant antimicrobial activity against gastrointestinal pathogens. TAME caused cellular disruption in Enterococcus faecalis and Salmonella enterica, suggesting that similar fatty acids could exhibit comparable effects .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. faecalis | 375 µg/ml | Disruption of cell morphology |
| Salmonella enterica | 750 µg/ml | Induction of autolysis |
Metabolomic Studies
A prospective serum metabolomic analysis investigated the role of metabolites related to fatty acids in glioma risk. Although this compound was not directly studied, the findings suggest that fatty acids can influence cancer biology through metabolic pathways .
Discussion
The biological activity of this compound appears promising, particularly regarding its potential antimicrobial properties. Further research is needed to clarify its mechanisms of action and therapeutic applications.
Properties
CAS No. |
5440-49-3 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
2-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
AFNMDHNYMYZBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















